molecular formula C14H19ClN2O2 B13707346 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride

3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride

Cat. No.: B13707346
M. Wt: 282.76 g/mol
InChI Key: RDYMXISVHORKLI-UHFFFAOYSA-N
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Description

3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoimidazole ring, which is known for its biological activity, and a propionic acid moiety, which enhances its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride typically involves the following steps:

    Formation of the Benzoimidazole Ring: The initial step involves the condensation of o-phenylenediamine with isopropyl carboxylic acid under acidic conditions to form the benzoimidazole ring.

    Alkylation: The benzoimidazole intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.

    Formation of Propionic Acid Moiety:

    Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the condensation and alkylation steps to ensure precise control over reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for the Friedel-Crafts acylation to enhance efficiency and yield.

    Purification: The final product is purified using crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzoimidazoles.

Scientific Research Applications

3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections due to its biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in key biochemical pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride
  • (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride

Uniqueness

3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride stands out due to its unique combination of a benzoimidazole ring and a propionic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-methyl-3-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14(17)18;/h4-7,9-10H,8H2,1-3H3,(H,17,18);1H

InChI Key

RDYMXISVHORKLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl

Origin of Product

United States

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